(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
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Description
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Scientific Research Applications
Novel Carbocyclic Nucleosides Synthesis
A study by Hřebabecký et al. (2006) describes the synthesis of novel carbocyclic nucleosides, which are crucial in the development of antiviral and anticancer agents. The research focuses on the synthesis of thymine and purine derivatives, which are key components in nucleic acids, indicating potential applications in genetic research and drug design (Hřebabecký et al., 2006).
Solubility Studies in Ethanol-Water Solutions
Gong et al. (2012) explored the solubility of various saccharides in ethanol-water solutions, which has implications for pharmaceutical formulation and industrial processes. Understanding the solubility behavior of complex molecules like the one is crucial for their efficient use in various applications (Gong et al., 2012).
Reductive Ring Opening for Synthesis of Carbapentopyranoses
Cossy et al. (1995) conducted a study on the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, leading to the synthesis of C-alpha-galactosides of carbapentopyranoses. This research provides insights into the synthesis of complex organic molecules, which can be applied in the creation of new drugs and chemicals (Cossy et al., 1995).
Spirobicycloimidazoline Synthesis
Nakahara et al. (2008) reported the synthesis of a spirobicycloimidazoline, a scaffold with potential as a specific inhibitor of glycosidases. This type of compound is important in biochemistry and pharmaceuticals, especially in the development of enzyme inhibitors (Nakahara et al., 2008).
C-Linked Disaccharide Mimetics Synthesis
Harding et al. (2003) synthesized C-linked disaccharide mimetics, which are important in understanding carbohydrate-protein interactions and can be used in the development of novel therapeutics. The study demonstrates the diverse applications of complex organic synthesis in medicinal chemistry (Harding et al., 2003).
Properties
Molecular Formula |
C23H45N5O14 |
---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18?,19-,20-,21-,22-,23?/m1/s1 |
InChI Key |
UOZODPSAJZTQNH-QGSSWKKLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Synonyms |
Aminosidine beta-D-Glucopyranosyl-Isomer Paromomycin Catenulin Estomycin Gabbromycin Humatin Hydroxymycin Neomycin E Paramomycin Paromomycin Paromomycin I Paromomycin Phosphate Paromomycin Sulfate Paromomycin Sulfate (1:1) Paromomycin Sulfate (2:5) Paromomycin, beta D Glucopyranosyl Isomer Paromomycin, beta-D-Glucopyranosyl-Isome |
Origin of Product |
United States |
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